Lamivudine-galactose
CAS No.:
Cat. No.: VC20736079
Molecular Formula: C14H21N3O8S
Molecular Weight: 391.395
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O8S |
|---|---|
| Molecular Weight | 391.395 |
| SMILES | O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Lamivudine-galactose is a conjugate molecule formed by linking lamivudine (2',3'-dideoxy-3'-thiacytidine, commonly called 3TC), a potent nucleoside analog reverse transcriptase inhibitor (nRTI), with galactose, a monosaccharide sugar. The compound has a molecular formula of C14H21N3O8S and a molecular weight of 391.395.
The chemical structure features the characteristic 1,3-oxathiolane ring of lamivudine linked to a galactose moiety, represented by the SMILES notation: O=C1N=C(N)C=CN1[C@@H]2CSC@HO2. The parent compound, lamivudine, has established efficacy in the treatment of chronic hepatitis B and HIV infections.
Synthesis Approaches and Analysis
Analytical Characterization
Several analytical methods have been developed that can be applied or adapted for lamivudine-galactose characterization:
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Size-Exclusion and Reversed-Phase Analytical Methods: These techniques have proven effective for characterizing lamivudine conjugates and can differentiate between the conjugate, free drug, and degradation products .
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UHPLC-MS/MS Methods: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry has been validated for lamivudine analysis with excellent sensitivity and precision. One established method achieves a linear concentration range of 5-1000 ng/mL for lamivudine with a limit of detection (LOD) of 1 ng/mL .
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LC-MS/MS Applications: Lamivudine serves as an internal standard in some LC-MS/MS methods developed for antiviral compounds, with a characteristic parent/daughter mass transition of 230.3/112.0 in positive MRM mode .
The detailed validation data for UHPLC-MS/MS analysis of lamivudine provides important reference points for analytical method development:
| Nominal concentration (ng/mL) | Observed concentration (ng/mL) | Precision RSD (%) | Accuracy bias (%) |
|---|---|---|---|
| Intra-Assay | |||
| 5 | 5.72 ± 0.21 | 3.67 | 14.41 |
| 10 | 10.86 ± 0.48 | 4.42 | 8.60 |
| 50 | 53.27 ± 3.44 | 6.46 | 6.55 |
| 100 | 104.11 ± 3.46 | 3.32 | 4.11 |
| 500 | 509.12 ± 9.24 | 1.81 | 1.82 |
| Interassay | |||
| 5 | 5.40 ± 0.49 | 9.07 | 7.94 |
| 10 | 9.89 ± 0.25 | 2.53 | –1.12 |
| 50 | 50.57 ± 1.14 | 2.25 | 1.14 |
| 100 | 99.68 ± 0.69 | 0.69 | –0.32 |
| 500 | 499.16 ± 2.85 | 0.57 | –0.17 |
Pharmacological Profile
Mechanism of Action
The mechanism of action of lamivudine-galactose is based on the established antiviral activity of lamivudine, which functions as a nucleoside reverse transcriptase inhibitor that disrupts viral DNA synthesis. Lamivudine has been successfully used for treatment of both HIV and chronic hepatitis B infections.
The conjugation with galactose potentially serves multiple strategic purposes:
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Targeted Hepatic Delivery: Galactose has natural affinity for asialoglycoprotein receptors abundant on hepatocytes, potentially enhancing liver-specific targeting for hepatitis B treatment.
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Modified Pharmacokinetics: The galactose moiety may alter absorption, distribution, and metabolism parameters to optimize therapeutic efficacy.
Pharmacokinetic Properties
Conjugation of lamivudine with carrier molecules has demonstrated significant impact on pharmacokinetic parameters. In a study examining a dextran conjugate of lamivudine (3TCSD), researchers observed:
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Markedly Decreased Clearance: The conjugation resulted in a 40-fold reduction in drug clearance compared to unconjugated lamivudine.
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Reduced Volume of Distribution: A 7-fold decrease in the volume of distribution was observed for the conjugate.
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Controlled Release Profile: The conjugate demonstrated stability in buffer but released lamivudine slowly in the presence of rat liver lysosomes, suggesting enzymatic activation at the target site .
Available pharmacokinetic parameters that may serve as reference points include:
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 136.8 ± 21.49 |
| Mean Residence Time (min) | 23.01 ± 4.33 |
| Volume of Distribution (mL/kg) | 3.09 ± 0.47 |
Therapeutic Applications
Antiviral Efficacy
The parent compound lamivudine has established efficacy in treating chronic hepatitis B at lower doses than used for HIV treatment. It demonstrates clinical benefit in improving the seroconversion of e-antigen positive hepatitis B and enhancing liver histology staging.
The galactose conjugation strategy may potentially enhance this efficacy through:
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Targeted Delivery: Preferential accumulation in liver tissue where hepatitis B virus primarily replicates.
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Modified Pharmacokinetics: Altered pharmacokinetic profile potentially enabling optimized dosing regimens.
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Controlled Release: Gradual release of the active compound at the target site, potentially maintaining therapeutic concentrations for extended periods.
Comparative Analysis with Related Compounds
Lamivudine-galactose belongs to a broader family of nucleoside and nucleotide analogues used as antiviral agents. Key comparisons include:
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Lamivudine Derivatives: Structurally related to other lamivudine prodrugs such as the dextran conjugate (3TCSD) which demonstrated significant alterations in pharmacokinetic parameters .
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Other Nucleoside Reverse Transcriptase Inhibitors: Part of the therapeutic class that includes zidovudine, didanosine, and entecavir, which share similar mechanistic properties but differ in specific pharmacokinetic and efficacy profiles.
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Tenofovir Prodrugs: Research on tenofovir ester prodrugs has demonstrated that improvements in pharmacokinetics, particularly intestinal stability, strengthened inhibition of HBV replication , suggesting similar principles may apply to lamivudine-galactose.
Research Methods in Lamivudine-Galactose Studies
In Vitro Characterization
In vitro studies of lamivudine conjugates have provided valuable insights into their behavior. For the lamivudine-dextran conjugate (3TCSD), researchers employed:
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Stability Studies: Examination of stability in physiological buffers versus enzymatic environments (such as lysosomal preparations) to assess selective release of the active compound .
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Purity Assessment: Size-exclusion and reversed-phase analytical methods were developed to achieve accurate determination of purity and degree of substitution .
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Release Kinetics: Quantification of the rate of active drug release under various conditions to predict in vivo behavior.
In Vivo Evaluation Approaches
The in vivo evaluation of lamivudine-galactose would likely follow methodologies established for similar conjugates:
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Pharmacokinetic Analysis: Determination of plasma concentration-time profiles to calculate parameters such as area under the curve, clearance, volume of distribution, and half-life.
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Biodistribution Studies: Assessment of tissue distribution to confirm targeted delivery to the liver.
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Efficacy Models: Evaluation in appropriate animal models of viral infection to determine antiviral efficacy.
Future Research Directions
Optimization Opportunities
Several avenues for optimization of lamivudine-galactose warrant further investigation:
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Linker Chemistry Refinement: Exploration of different chemical linkers between lamivudine and galactose to optimize release kinetics and stability.
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Formulation Development: Investigation of optimal formulation strategies to enhance bioavailability and stability.
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Combination Approaches: Evaluation of lamivudine-galactose in combination with other antiviral agents to assess potential synergistic effects.
Translational Research Priorities
Key priorities for translating lamivudine-galactose research toward clinical applications include:
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Comprehensive Safety Profiling: Thorough evaluation of toxicity profile and potential for adverse effects.
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Comparative Efficacy Studies: Head-to-head comparisons with established treatments for hepatitis B and HIV.
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Cost-Effectiveness Analysis: Assessment of manufacturing feasibility and cost implications relative to existing therapies.
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